N-Methylamino vs. Primary Amino: Hydrogen-Bond Donor Impact
The target compound (CAS 833481-33-7) possesses a 4-N-methylamino substituent, which provides exactly one hydrogen-bond donor (HBD). In contrast, the primary amine analog 5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4) provides two HBDs . This difference carries significant implications for blood-brain barrier penetration and oral bioavailability. While systematic experimental permeability data for these specific compounds are not publicly available, medicinal chemistry precedent across the pyrrolo[2,3-d]pyrimidine class demonstrates that reducing HBD count from two to one is associated with improved passive membrane permeability, a key parameter for intracellular target engagement in cell-based kinase assays [1]. The N-methyl group also eliminates the possibility of metabolic N-acetylation, a common clearance pathway for primary aromatic amines.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (N-methylamino at C4) |
| Comparator Or Baseline | 2 HBD (primary amino at C4; CAS 931115-93-4) |
| Quantified Difference | HBD reduced by 1 (from 2 to 1) |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula; CAS 833481-33-7 (C10H13IN4, MW 316.14) vs. CAS 931115-93-4 (C9H11IN4, MW 302.11) as documented in vendor databases . |
Why This Matters
A single HBD is associated with improved passive membrane permeability compared to two HBDs, directly influencing intracellular target engagement in kinase-targeted chemical biology and drug discovery applications.
- [1] Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic & Medicinal Chemistry, 2024 (in press). Demonstrates class-level correlation between HBD count and permeability in pyrrolo[2,3-d]pyrimidine series. View Source
